molecular formula C17H21NO2 B10771164 [3H]Nisoxetine CAS No. 2649530-08-3

[3H]Nisoxetine

Cat. No. B10771164
CAS RN: 2649530-08-3
M. Wt: 277.38 g/mol
InChI Key: ITJNARMNRKSWTA-RLXJOQACSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of [3H]NISOXETINE involves the incorporation of tritium into the nisoxetine molecule. The general synthetic route for nisoxetine includes the following steps:

Chemical Reactions Analysis

[3H]NISOXETINE undergoes several types of chemical reactions:

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

[3H]NISOXETINE is unique in its high selectivity and potency for the norepinephrine transporter compared to other similar compounds. Some similar compounds include:

These compounds share some similarities in their mechanism of action but differ in their chemical structures, binding affinities, and overall pharmacological profiles.

properties

CAS RN

2649530-08-3

Molecular Formula

C17H21NO2

Molecular Weight

277.38 g/mol

IUPAC Name

3-(2-methoxyphenoxy)-3-phenyl-N-(tritritiomethyl)propan-1-amine

InChI

InChI=1S/C17H21NO2/c1-18-13-12-15(14-8-4-3-5-9-14)20-17-11-7-6-10-16(17)19-2/h3-11,15,18H,12-13H2,1-2H3/i1T3

InChI Key

ITJNARMNRKSWTA-RLXJOQACSA-N

Isomeric SMILES

[3H]C([3H])([3H])NCCC(C1=CC=CC=C1)OC2=CC=CC=C2OC

Canonical SMILES

CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.